Patent-Protected Intermediate with Established Deprotection Yield for Acemetacin API Manufacturing
Acemetacin tert-butyl ester is the specifically claimed intermediate in EP 0163926 A2 for the preparation of acemetacin [1]. In this patented process, deprotection of acemetacin tert-butyl ester using HCl/acetic acid at 80°C for 5 hours yields acemetacin with 99.45% conversion efficiency . Alternative routes that do not employ this tert-butyl ester intermediate would fall outside the established ANDA pathway and require de novo process validation.
| Evidence Dimension | Synthetic Route Regulatory Status and Deprotection Yield |
|---|---|
| Target Compound Data | Patented intermediate; deprotection yield 99.45% (HCl/acetic acid, 80°C, 5h) |
| Comparator Or Baseline | Alternative intermediates (non-tert-butyl esters) not claimed in EP 0163926; would require new route validation |
| Quantified Difference | 99.45% yield versus unvalidated alternative routes |
| Conditions | Hydrogen chloride in acetic acid with acetic anhydride at 80°C for 5 hours; large scale |
Why This Matters
This yield and established regulatory pathway directly reduce process development costs and accelerate ANDA submission timelines.
- [1] European Patent EP 0163926 A2. Process for the preparation of acemetacin. Published 1985-12-11. View Source
